2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate

Description

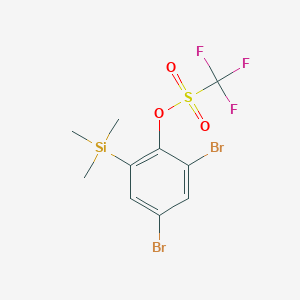

2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate is a highly reactive aryne precursor used in transition-metal-catalyzed reactions and multicomponent couplings. Its structure features a trifluoromethanesulfonate (triflate) group, a trimethylsilyl (TMS) substituent, and two bromine atoms at the 2- and 4-positions. The TMS group stabilizes the adjacent triflate, enabling fluoride-induced elimination to generate strained aryne intermediates under mild conditions . The bromine substituents enhance electrophilicity and steric bulk, influencing reactivity and regioselectivity in downstream transformations.

Properties

IUPAC Name |

(2,4-dibromo-6-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIUFXYVKSIUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2F3O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

DBTST features a dibromophenyl core substituted with a trimethylsilyl group and a trifluoromethanesulfonate moiety. The presence of bromine atoms enhances its electrophilic character, making it a potent reagent in various chemical reactions. The trimethylsilyl group increases lipophilicity, which may influence its biological interactions.

DBTST's biological activity is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, which are crucial for modifying biomolecules such as proteins and nucleic acids. The trifluoromethanesulfonate group is known for its leaving group ability, facilitating the formation of reactive intermediates that can interact with cellular targets.

Antimicrobial Activity

Recent studies have indicated that DBTST exhibits antimicrobial properties against various pathogens. In vitro tests show significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Cytotoxicity Studies

Research has demonstrated that DBTST possesses cytotoxic effects on cancer cell lines. A study conducted on human leukemia cells revealed that treatment with DBTST resulted in decreased cell viability and induced apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Cytotoxicity | Induces apoptosis in leukemia cells | |

| Enzyme Inhibition | Inhibits specific kinases |

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of DBTST against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, DBTST was tested on several cancer cell lines, including HL-60 (human leukemia) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating strong cytotoxicity compared to standard chemotherapeutic agents.

Study 3: Mechanistic Insights

Further investigations into the mechanism of action revealed that DBTST activates stress response pathways in cells, leading to increased levels of apoptosis markers such as caspase-3 and PARP cleavage. This suggests that DBTST could be further explored for therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Yield

The electronic and steric properties of substituents significantly impact reaction outcomes. Below is a comparative analysis of key analogs:

Table 1: Structural and Reactivity Comparison of Silylaryl Triflates

Mechanistic and Regioselectivity Trends

- Steric Effects : Bulky groups (e.g., 4,5-diOMe) hinder aryne formation, lowering yields . In contrast, 2-Me-6-TMS phenyl triflate shows moderate reactivity due to reduced steric bulk .

- Electronic Effects : Electron-withdrawing groups (Br, triflate) increase aryne electrophilicity, promoting nucleophilic additions. For example, 2d (Br/Bpin) participates in both aryne and cross-coupling chemistry .

- Regioselectivity : Unsymmetrical precursors (e.g., 4-Me-2-TMS phenyl triflate) yield regioisomeric mixtures (e.g., 69% yield with dimethylacetylenedicarboxylate) due to competing reaction pathways .

Novel Transformations

- Thia-Fries Rearrangement: Bromo-substituted analogs (e.g., compound 1 in ) undergo unexpected thia-Fries rearrangements to form phenoxathiin-dioxides (51% yield), bypassing traditional aryne pathways .

- Boryl-Functionalized Analogs : Compounds like 2d and 2g (96% yield) enable dual reactivity—aryne generation and boron-mediated cross-couplings—expanding their utility in heterocycle synthesis .

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate?

While direct synthesis of the dibromo variant is not explicitly detailed in the evidence, analogous routes for related silyl-triflate compounds involve sequential functionalization. A typical approach includes:

- Silylation : Reaction of bromophenol derivatives with TMSCl under basic conditions to install the trimethylsilyl group.

- Triflation : Treatment with trifluoromethanesulfonic anhydride (Tf2O) or triflic chloride (TfCl) in the presence of a base (e.g., pyridine) to introduce the triflate group.

- Bromination : Additional bromination steps (e.g., using Br2 or NBS) may be required to achieve the 2,4-dibromo substitution. Key challenges include optimizing reaction order and protecting group strategies to avoid premature deprotection. Structural characterization typically employs GC-MS, <sup>1</sup>H/<sup>13</sup>C NMR, and HRMS .

Q. How is the structure of this compound characterized in research settings?

Comprehensive characterization involves:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and integration ratios. For example, trimethylsilyl groups show distinct singlets (~0.3 ppm in <sup>1</sup>H NMR).

- Mass Spectrometry : HRMS or GC-MS to verify molecular weight and isotopic patterns.

- Elemental Analysis : Confirmation of bromine and sulfur content. Advanced techniques like X-ray crystallography may be used for unambiguous confirmation, though instability of intermediates often limits this .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for ortho-benzyne intermediates , enabling:

- Cycloadditions : [4+2], [2+2], or [3+2] reactions with dienes/dipolarophiles to synthesize polycyclic aromatic systems.

- Tandem Rearrangements : Fluoride-induced thia-Fries rearrangement followed by cyclization to generate heterocycles like phenoxathiin-dioxides. Applications leverage its ability to generate benzynes under mild fluoride conditions (e.g., CsF in MeCN) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control benzyne generation versus competing pathways like thia-Fries rearrangement?

The balance between benzyne formation and thia-Fries rearrangement depends on:

- Fluoride Source : CsF or KF in polar aprotic solvents (MeCN, DMF) favor benzyne via triflate elimination. Bulky fluorides (e.g., TBAF) may slow benzyne release, promoting rearrangement.

- Temperature : Lower temperatures (−78°C) stabilize intermediates for rearrangement, while RT favors benzyne.

- Additives : Steric bases (e.g., LDA) enhance metalation, shifting pathways toward rearrangement. Mechanistic studies using isotopic labeling or in situ IR can elucidate these competing pathways .

Q. What mechanistic insights explain the tandem thia-Fries rearrangement and cyclization observed with this compound?

The proposed mechanism involves:

- Fluoride Activation : Cleavage of the TMS group generates a phenolate intermediate.

- Thia-Fries Rearrangement : Migration of the triflate group to the ortho position, forming a sulfonate ester.

- Cyclization : Intramolecular attack of the phenoxide on the sulfonate group, yielding phenoxathiin-dioxide. Computational studies (DFT) support the role of anion stability and transition-state geometries in regioselectivity .

Q. How do different fluoride sources and solvents influence the reactivity and stability of generated benzyne intermediates?

- Fluoride Sources :

- CsF : High solubility in MeCN ensures rapid benzyne release, ideal for fast trapping reactions.

- TBAF : Slower release due to ion pairing, enabling stepwise transformations.

- Solvents :

- MeCN : Polar aprotic medium stabilizes ionic intermediates.

- THF : Lower polarity may reduce benzyne reactivity, favoring alternative pathways.

Stability studies (e.g., half-life measurements via UV-Vis) and kinetic profiling are critical for optimizing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.